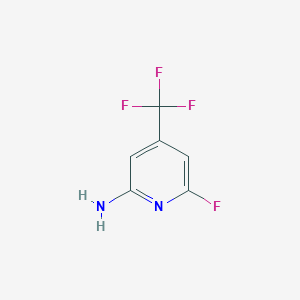

6-Fluoro-4-(trifluoromethyl)pyridin-2-amine

Beschreibung

Eigenschaften

Molekularformel |

C6H4F4N2 |

|---|---|

Molekulargewicht |

180.10 g/mol |

IUPAC-Name |

6-fluoro-4-(trifluoromethyl)pyridin-2-amine |

InChI |

InChI=1S/C6H4F4N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12) |

InChI-Schlüssel |

NYYZEWNYFZUOSN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(N=C1N)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen: 6-Fluor-4-(trifluormethyl)pyridin-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Nucleophile Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Fluor- oder Trifluormethylgruppen durch andere Nucleophile ersetzt werden können.

Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden, was zur Bildung verschiedener Derivate führt.

Kupplungsreaktionen: Sie kann in Kupplungsreaktionen, wie z. B. der Suzuki-Miyaura-Kupplung, verwendet werden, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Häufige Reagenzien sind Natriumazid und andere Nucleophile.

Oxidation und Reduktion: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid können verwendet werden.

Kupplungsreaktionen: Palladiumkatalysatoren und Borreagenzien werden häufig eingesetzt.

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die nucleophile Substitution verschiedene substituierte Pyridine ergeben, während Kupplungsreaktionen zu Biarylverbindungen führen können.

Wissenschaftliche Forschungsanwendungen

6-Fluor-4-(trifluormethyl)pyridin-2-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 6-Fluor-4-(trifluormethyl)pyridin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In der medizinischen Chemie kann es beispielsweise als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und so biologische Pfade modulieren. Das Vorhandensein von Fluoratomen kann die Bindungsaffinität und Selektivität der Verbindung gegenüber ihren Zielstrukturen erhöhen.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoro-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

6-Fluoro-4-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Fluoro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Key Observations :

- Halogen vs. Alkyl Substituents: Bromine or iodine at position 5 (e.g., ) increases molecular weight and polarizability, favoring cross-coupling reactions.

- Positional Effects : Fluorine at position 6 (target compound) vs. position 2 (e.g., 2-Fluoro-6-(trifluoromethyl)pyridin-4-amine ) alters electronic distribution, impacting hydrogen-bonding interactions in drug-receptor binding.

Table 2: Property Comparison

*Estimated using fragment-based methods.

Key Insights :

- Lipophilicity : Fluorine’s electronegativity reduces LogP compared to bromine or methyl groups, balancing solubility and membrane permeability.

- Biological Performance : The target compound’s fluorine may reduce off-target toxicity compared to chlorinated analogs (e.g., ) while retaining target affinity .

Biologische Aktivität

6-Fluoro-4-(trifluoromethyl)pyridin-2-amine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This compound features a pyridine ring with a fluorine atom at the 6-position, a trifluoromethyl group at the 4-position, and an amine group at the 2-position. Its unique structure contributes to its diverse applications, particularly as an antimicrobial and potential anticancer agent.

The molecular formula of this compound is C7H5F4N2. The presence of fluorine enhances its chemical reactivity and biological activity, making it a valuable candidate for drug development.

Research indicates that this compound exhibits antimicrobial properties primarily through the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair, and their inhibition leads to bacterial cell death, positioning this compound as a potential antibiotic candidate. Furthermore, preliminary studies suggest its potential in targeting specific cancer cell lines, highlighting its dual role in antimicrobial and anticancer activities.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death. |

| Anticancer | Shows potential in targeting specific cancer cell lines; ongoing research needed. |

| Binding Affinity | Enhanced by fluorination, improving interaction with biological targets. |

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have demonstrated that this compound effectively inhibits various bacterial strains. The mechanism involves binding to the active sites of target enzymes, disrupting their function.

- Anticancer Potential : A study reported that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis was evaluated using flow cytometry, indicating significant apoptotic activity comparable to established chemotherapeutics .

- Binding Interactions : Interaction studies have shown that the unique trifluoromethyl structure enhances binding affinity to enzymes involved in DNA replication, suggesting pathways for therapeutic application beyond antimicrobial activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions and cross-coupling techniques. Common reagents include sodium azide for nucleophilic substitution and palladium catalysts for cross-coupling processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Fluoro-4-hydroxy-pyridin-2-amine | Hydroxyl group instead of an amine group | Different reactivity due to hydroxyl substitution |

| 4-Trifluoromethyl-pyridin-2-amines | Various substitutions at different positions | Potentially different biological activities |

| 2-Amino-4-(trifluoromethyl)pyridine | Similar trifluoromethyl group but different amine position | Used primarily as a pharmaceutical intermediate |

| 2-Chloro-6-(trifluoromethyl)pyridin-4-amine | Chlorine substitution instead of fluorine | Different reactivity patterns due to chlorine presence |

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-4-(trifluoromethyl)pyridin-2-amine?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, replacing a bromine atom (in analogs like 4-Bromo-6-(trifluoromethyl)pyridin-2-amine) with fluorine using potassium fluoride in polar aprotic solvents (e.g., DMF) under reflux . Reaction conditions (temperature, solvent choice, and catalyst selection) significantly impact yield and purity. For instance, palladium-catalyzed amination may introduce the amine group post-fluorination .

- Key Data:

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Substitution | KF, DMF, 120°C | ~65-75 | |

| Cross-Coupling | Pd(dba)₂, ligand | ~50-60 |

Q. How can the structure of this compound be characterized?

- Methodological Answer: Use NMR (¹⁹F NMR for fluorine groups, ¹H NMR for amine protons), HPLC for purity (>98%), and mass spectrometry (ESI-MS) for molecular weight confirmation. X-ray crystallography is ideal for resolving steric effects from the trifluoromethyl group, as seen in analogs like 3,5-Difluoro-4-methylpyridin-2-amine .

Q. What solvents are suitable for dissolving this compound?

- Methodological Answer: The compound is sparingly soluble in water but dissolves in DMSO or DMF. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (≤1% DMSO) to avoid precipitation. Storage at 2–8°C in inert atmospheres prevents decomposition .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence reactivity?

- Methodological Answer: The trifluoromethyl group is electron-withdrawing, stabilizing the pyridine ring and directing electrophilic substitution to the 3-position. The 6-fluoro substituent enhances metabolic stability and modulates pKa of the amine group (predicted pKa ~4.5–5.5 via computational tools like ACD/Labs). This dual effect impacts binding affinity to biological targets, as observed in analogs like 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine .

Q. What strategies mitigate challenges in regioselective functionalization?

- Methodological Answer:

- Protection/Deprotection: Use Boc or Fmoc groups to protect the amine during fluorination .

- Directed Metalation: Employ lithium bases (LDA) to deprotonate specific positions, guided by fluorine’s directing effects .

- Computational Modeling: DFT calculations (e.g., Gaussian) predict reaction pathways and transition states for regioselective substitutions .

Q. How can this compound interact with biological targets (e.g., enzymes)?

- Methodological Answer: The amine group acts as a hydrogen-bond donor, while the trifluoromethyl group enhances hydrophobic interactions. In kinase inhibition studies (e.g., PI3K/mTOR), similar pyridines form π-π stacking with aromatic residues. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD ~nM–µM range) .

Data Contradictions and Resolution

Q. Conflicting reports on metabolic stability in fluorinated pyridines: How to validate?

- Methodological Answer:

- In Vitro Assays: Compare microsomal stability (human/rat liver microsomes) of this compound with non-fluorinated analogs.

- LC-MS/MS Analysis: Monitor metabolite formation (e.g., defluorination products) over 60 minutes .

- Computational ADME: Tools like SwissADME predict logP (2.1–2.5) and CYP450 interactions, resolving discrepancies in literature .

Methodological Tables

Q. Table 1: Comparative Reactivity of Substituents

| Substituent | Electronic Effect | Positional Influence | Example Application |

|---|---|---|---|

| Trifluoromethyl | Strongly EW | Meta-directing | Enhances enzyme inhibition |

| Fluoro | Moderately EW | Ortho/para-directing | Improves metabolic stability |

| Amine | Electron-donating | Activates ring | Facilitates H-bonding |

Q. Table 2: Optimal Reaction Conditions for Fluorination

| Substrate | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Bromo-6-CF₃-pyridin-2-amine | KF | DMF | 120 | 70 |

| 6-Bromo-4-CF₃-pyridin-2-amine | CsF | DMSO | 100 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.